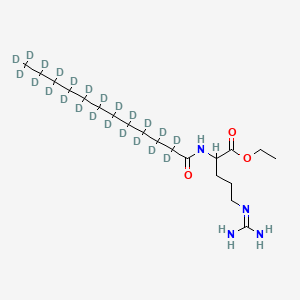
PCDBCO-PEG3-Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PCDBCO-PEG3-Biotin is a trimeric polyethylene glycol linker specifically designed for the synthesis of antibody-drug conjugates. It contains a dibenzocyclooctyne group and a biotin molecule. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions with molecules containing azide groups .
Méthodes De Préparation
The preparation of PCDBCO-PEG3-Biotin involves several steps:
Synthesis of 2-(2-pyridyl disulfide) ethylamine hydrochloride: 2,2’-dithiodipyridine is slowly added to a methanol solution of 2-aminoethanethiol hydrochloride and reacted overnight at room temperature.
Synthesis of 3-[(2-aminoethyl) dithio] propionic acid hydrochloride: Mercaptopropionic acid is added to the methanol solution of the previous compound and reacted overnight.
Synthesis of dibenzocyclooctyne-disulfide bond-carboxyl: Pentafluorophenol is added to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previous compound and triethylamine.
Final synthesis: Pentafluorophenol is added to a dichloromethane solution of the previous compound and EDCI, followed by the addition of biotin tri-polyethylene glycol amino and triethylamine. .
Analyse Des Réactions Chimiques
PCDBCO-PEG3-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This reaction involves the dibenzocyclooctyne group reacting with azide-containing molecules. The reaction is highly efficient and does not require a catalyst. The major product formed is a stable triazole linkage .
Applications De Recherche Scientifique
PCDBCO-PEG3-Biotin has numerous applications in scientific research:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates, facilitating the attachment of drugs to antibodies.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors
Mécanisme D'action
The mechanism of action of PCDBCO-PEG3-Biotin involves the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Comparaison Avec Des Composés Similaires
PCDBCO-PEG3-Biotin is unique due to its trimeric polyethylene glycol linker and the presence of both dibenzocyclooctyne and biotin groups. Similar compounds include:
Biotin-PEG3-SS-DBCO: Contains a disulfide bond and is used in similar bioconjugation applications.
Psoralen-PEG3-Biotin: Utilized for biotinylation of DNA or RNA via UV-light-activated intercalation
This compound stands out due to its high efficiency in strain-promoted alkyne-azide cycloaddition reactions and its versatility in various scientific research applications.
Propriétés
Formule moléculaire |
C50H63N7O13S |
|---|---|
Poids moléculaire |
1002.1 g/mol |
Nom IUPAC |
1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C50H63N7O13S/c1-34(70-50(62)53-20-19-47(60)56-32-37-12-4-3-10-35(37)17-18-36-11-5-6-13-40(36)56)38-30-42(65-2)43(31-41(38)57(63)64)69-23-9-16-46(59)52-22-25-67-27-29-68-28-26-66-24-21-51-45(58)15-8-7-14-44-48-39(33-71-44)54-49(61)55-48/h3-6,10-13,30-31,34,39,44,48H,7-9,14-16,19-29,32-33H2,1-2H3,(H,51,58)(H,52,59)(H,53,62)(H2,54,55,61)/t34?,39-,44-,48-/m1/s1 |
Clé InChI |
QHTIWGZNJOYQBJ-NVUHGHFWSA-N |
SMILES isomérique |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
SMILES canonique |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

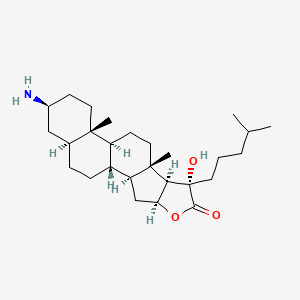
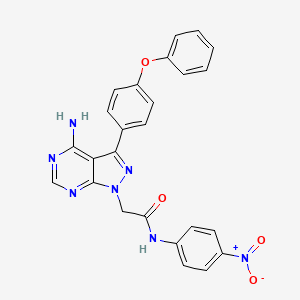


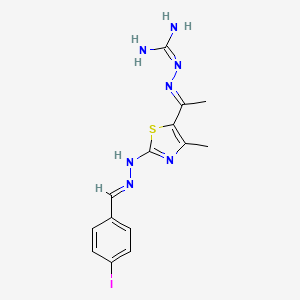
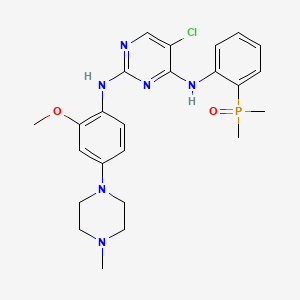

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
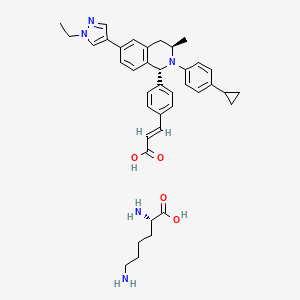
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
